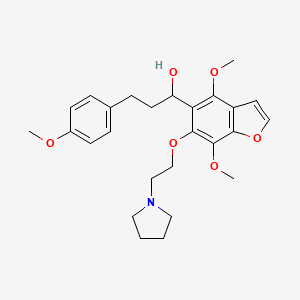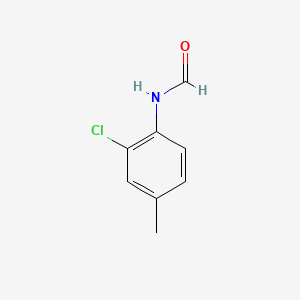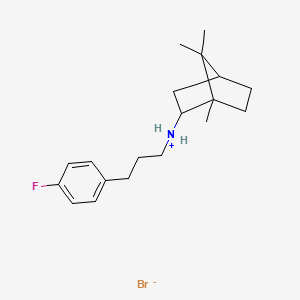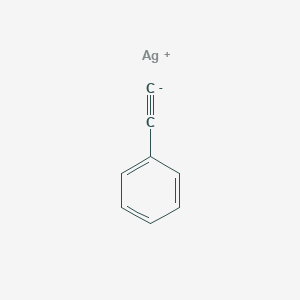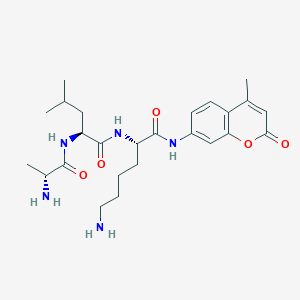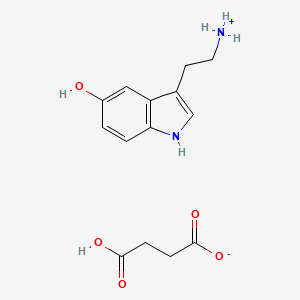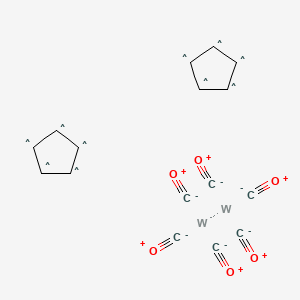
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H10Cl2O2S2 It is characterized by the presence of two sulfanyl groups attached to a propyl chain, which is further esterified with 2,4-dichlorobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,3-bis(sulfanyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atoms on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted benzoates
Aplicaciones Científicas De Investigación
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is not fully understood. its biological activity is likely related to the presence of the sulfanyl groups and the dichlorobenzoate moiety. These functional groups can interact with various molecular targets, potentially disrupting biological processes in microorganisms or modulating biochemical pathways in higher organisms.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoate moiety but lacks the sulfanyl groups.
2,3-Bis(sulfanyl)propanol: Contains the sulfanyl groups but lacks the dichlorobenzoate moiety.
Uniqueness
2,3-Bis(sulfanyl)propyl 2,4-dichlorobenzoate is unique due to the combination of sulfanyl groups and the dichlorobenzoate moiety. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
103645-51-8 |
|---|---|
Fórmula molecular |
C10H10Cl2O2S2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2,3-bis(sulfanyl)propyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-6-1-2-8(9(12)3-6)10(13)14-4-7(16)5-15/h1-3,7,15-16H,4-5H2 |
Clave InChI |
YMJZVSPYGWJVFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
